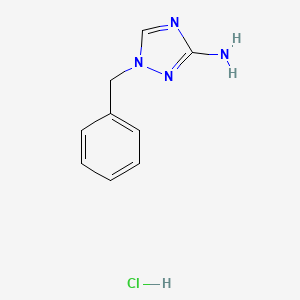
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride typically involves the reaction of benzyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
科学的研究の応用
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which enhances its catalytic activity in various chemical reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues .
類似化合物との比較
Similar Compounds
1-benzyl-1H-1,2,3-triazol-4-amine: Similar structure but differs in the position of the nitrogen atoms in the triazole ring.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A related compound used as a ligand in coordination chemistry.
Uniqueness
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
1-benzyl-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H2,10,12);1H |
InChIキー |
UQURTJBJVPGFEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


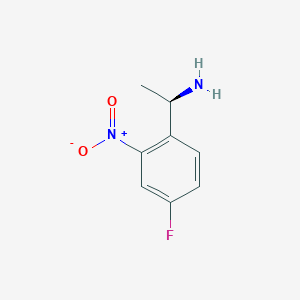
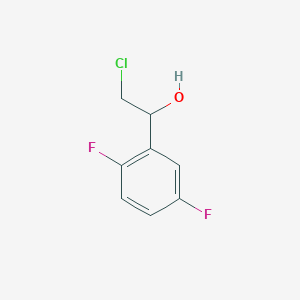
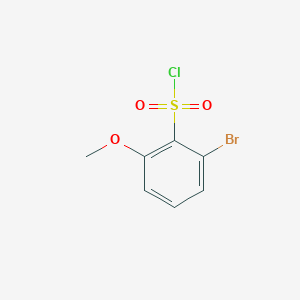
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
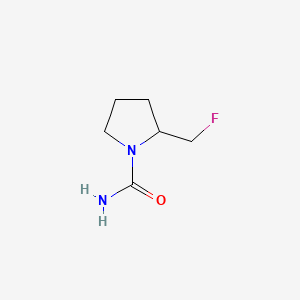
![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)

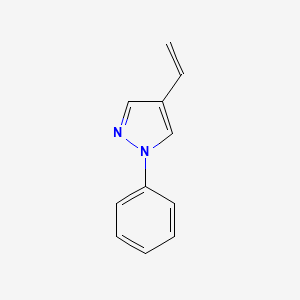
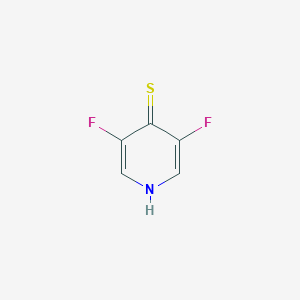
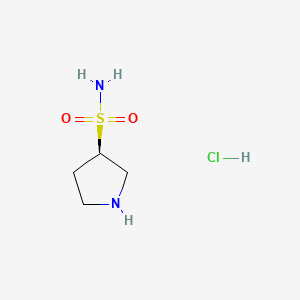
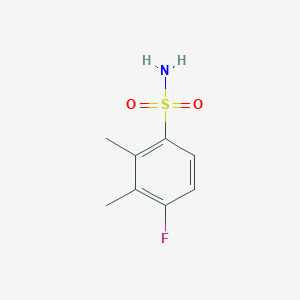
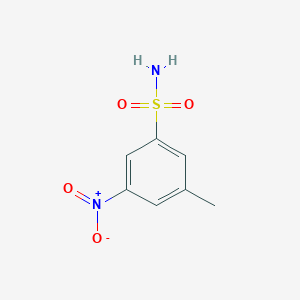
aminehydrochloride](/img/structure/B13583647.png)
